N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide: is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a pyrazine-2-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the hydroxypropyl-benzo[d][1,3]dioxole intermediate with pyrazine-2-carboxamide using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the pyrazine-2-carboxamide can be reduced to an alcohol.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Halogenated derivatives of the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide involves its interaction with molecular targets in biological systems. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The pyrazine-2-carboxamide structure may facilitate binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and are studied for their anticancer properties.
N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides: These compounds are investigated for their potential as future drugs.
Benzo[d][1,3]dioxole derivatives:
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)pyrazine-2-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, hydroxypropyl group, and pyrazine-2-carboxamide structure. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-15(20,8-18-14(19)11-7-16-4-5-17-11)10-2-3-12-13(6-10)22-9-21-12/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFQGOMYUSSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC=CN=C1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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